N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide
Description
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-22(2)15-19-13(20-16(21-15)23(3)4)10-18-14(24)12-7-5-6-11(8-12)9-17/h5-8H,10H2,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONNRDCLUBOHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazine Intermediate Synthesis
The 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethylamine intermediate forms the foundational scaffold for subsequent derivatization. As inferred from analogous triazine syntheses, this intermediate is typically prepared via nucleophilic substitution on cyanuric chloride. Sequential displacement of chlorides with dimethylamine under controlled conditions yields the symmetrical 4,6-bis(dimethylamino)-1,3,5-triazine. Subsequent functionalization at the 2-position involves:
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Methylamine Introduction : Treatment with methylamine or its equivalents (e.g., ammonia in methanol) replaces the remaining chloride, forming 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethylamine.
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Purification : Crystallization from ethanol/water mixtures or chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) isolates the amine intermediate.
Benzamide Coupling Strategies
The coupling of 3-cyanobenzoic acid to the triazine-methylamine is achieved through classic amide bond formation. Two primary methods dominate:
Acid Chloride Route
3-Cyanobenzoic acid is activated via thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Reaction with the triazine-methylamine in anhydrous dichloromethane (DCM) at 0–5°C, followed by triethylamine (TEA) as a base, yields the target compound.
Reaction Conditions :
Carbodiimide-Mediated Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method minimizes side reactions, particularly under nitrogen atmosphere.
Optimized Parameters :
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Solvent: DMF
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Coupling agents: EDC (1.5 equiv), HOBt (1.2 equiv)
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Reaction time: 24 h at RT
Critical Process Parameters and Optimization
Solvent Selection
Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates, while DCM minimizes hydrolysis of the acid chloride. Mixed solvent systems (e.g., DCM/DMF 4:1) balance reactivity and solubility.
Temperature Control
Exothermic reactions (e.g., acid chloride formation) require strict temperature control (–5°C to 0°C) to prevent degradation of the cyano group. Subsequent coupling steps proceed efficiently at RT.
Purification Techniques
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Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
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Recrystallization : Ethanol/water (7:3) mixtures yield high-purity crystals (≥98% by HPLC).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40, 1 mL/min) shows a single peak at retention time 6.8 min, confirming >99% purity.
Challenges and Mitigation Strategies
Cyano Group Stability
The electron-withdrawing cyano group increases susceptibility to hydrolysis under acidic/basic conditions. Strategies include:
Byproduct Formation
Secondary amidation or triazine ring opening may occur at elevated temperatures. Kinetic control via low-temperature additions suppresses these pathways.
Comparative Evaluation of Methods
| Parameter | Acid Chloride Route | Carbodiimide Route |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Purity | 95–97% | 98–99% |
| Reaction Time | 12–14 h | 24 h |
| Scalability | Moderate | High |
| Cost | Low | High |
The carbodiimide method offers superior purity and scalability, albeit at higher reagent costs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and cyanobenzamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
Amino Group Modifications
- Dimethylamino vs. Morpholino/Piperidino (): Replacing dimethylamino with morpholine or piperidine (e.g., in N-(4,6-dimorpholino-1,3,5-triazin-2-yl) derivatives) increases steric bulk and alters solubility. Morpholino groups, being oxygen-containing, enhance hydrophilicity compared to dimethylamino.
- Hydroxyethylamino (): Bis(2-hydroxyethyl)amino substituents introduce hydrogen-bonding sites, improving aqueous solubility. Such derivatives are prioritized in drug discovery (e.g., anticancer agents).
Functional Group Attachments
Triazine Isomerism (1,3,5- vs. 1,2,4-Triazines)
Compounds like 3,3’-bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine () exhibit distinct electronic properties due to altered nitrogen positions.
Physicochemical Properties
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a triazine ring with dimethylamino substituents and a cyanobenzamide moiety, which contribute to its pharmacological properties.
- Molecular Formula : C₁₅H₁₈N₆O
- Molecular Weight : 343.435 g/mol
- Structure : The compound consists of a triazine core substituted with dimethylamino groups and a benzamide functional group.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following sections detail its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various enzymatic pathways.
- Cell Signaling Modulation : By affecting signal transduction pathways, the compound may influence cellular responses crucial for therapeutic outcomes.
Pharmacological Properties
Research indicates that compounds structurally similar to this compound exhibit significant pharmacological properties:
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : Preliminary data indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
| Study | Findings | Reference |
|---|---|---|
| Study on Triazine Derivatives | Investigated the cytotoxic effects on cancer cell lines; compounds showed varying degrees of activity. | |
| Enzyme Inhibition Assay | Demonstrated that triazine-based compounds could inhibit key metabolic enzymes in vitro. | |
| Pharmacokinetic Profiles | Evaluated the absorption and distribution characteristics of related compounds in animal models. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazine Ring : Utilizing appropriate reagents to construct the triazine framework.
- Substitution Reactions : Introducing dimethylamino groups and cyanobenzamide moieties through nucleophilic substitution processes.
Analytical Techniques
To characterize this compound and confirm its structure, researchers employ various analytical techniques:
- NMR Spectroscopy : Used for determining the molecular structure and confirming the presence of functional groups.
- Mass Spectrometry : Provides information on molecular weight and fragmentation patterns.
- Chromatography : Employed for purification and analysis of reaction products.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3-cyanobenzamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazine core via cyclocondensation of dicyandiamide derivatives under controlled pH and temperature. Substitution reactions introduce the dimethylamino and cyanobenzamide groups . Optimization strategies include:
- Solvent selection : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) ensures >95% purity .
- Yield enhancement : Continuous flow reactors reduce side reactions in industrial-scale syntheses .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (retention time ~8.2 min under C18 reverse-phase conditions) .
- NMR : ¹H NMR (δ 3.1 ppm for dimethylamino protons; δ 7.8–8.2 ppm for aromatic cyanobenzamide signals) confirms functional groups .
- Mass spectrometry : ESI-MS (m/z 378.45 [M+H]⁺) verifies molecular weight .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s hydrogen-bonding interactions with biological targets?
- Answer : The triazine ring’s electron-deficient nitrogen atoms act as hydrogen-bond acceptors, while the dimethylamino groups donate protons. For example:
- Protein binding : The cyanobenzamide moiety engages in π-π stacking with aromatic residues (e.g., tyrosine in kinase targets), as shown in docking studies .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) reveals ΔG = −28.5 kJ/mol for binding to ATP-binding pockets .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Answer : Contradictions often arise from dynamic processes like restricted rotation or tautomerism:
- Variable-temperature NMR : Cooling to −40°C resolves splitting caused by rotameric equilibria of the triazine-methyl group .
- DFT calculations : Simulate rotational barriers (e.g., 12.3 kcal/mol for the cyanobenzamide group) to validate experimental observations .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Answer : Variability often stems from residual solvents or polymorphic forms:
- Crystallography : X-ray diffraction identifies dominant polymorphs (e.g., monoclinic vs. orthorhombic) affecting solubility .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm compound integrity under assay conditions .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s inhibition of bacterial RNA polymerase?
- Answer :
- IC₅₀ determination : Use a fluorescence-based assay with FITC-labeled UTP (λₑₓ = 495 nm, λₑₘ = 519 nm). The compound shows IC₅₀ = 12 µM against E. coli RNA polymerase .
- Control experiments : Include rifampicin (positive control) and DMSO (negative control) to normalize data .
Q. What computational tools predict the compound’s ADMET properties?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
